molecular formula C18H23N3O3S B4393462 3-[4-(Benzylsulfamoyl)phenyl]-1,1-diethylurea

3-[4-(Benzylsulfamoyl)phenyl]-1,1-diethylurea

Cat. No.: B4393462
M. Wt: 361.5 g/mol
InChI Key: DEDOBIMCERJDII-UHFFFAOYSA-N
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Description

3-[4-(Benzylsulfamoyl)phenyl]-1,1-diethylurea is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The structure of this compound includes a benzyl group, a diethylamino carbonyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Benzylsulfamoyl)phenyl]-1,1-diethylurea typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. One common method is the reaction of benzenesulfonyl chloride with an amine to form the sulfonamide. The benzyl group can be introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the sulfonamide. The diethylamino carbonyl group is then added through a carbamoylation reaction using diethylamine and a suitable carbonyl source .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-[4-(Benzylsulfamoyl)phenyl]-1,1-diethylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-[4-(Benzylsulfamoyl)phenyl]-1,1-diethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Benzylsulfamoyl)phenyl]-1,1-diethylurea involves its interaction with specific molecular targets. For instance, its inhibitory effect on carbonic anhydrase IX is due to its ability to bind to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in the pH regulation of cancer cells, ultimately inducing apoptosis . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

    Benzenesulfonamide: A simpler analog without the benzyl and diethylamino carbonyl groups.

    N-benzylbenzenesulfonamide: Lacks the diethylamino carbonyl group.

    N-(diethylaminocarbonyl)benzenesulfonamide: Lacks the benzyl group.

Uniqueness: 3-[4-(Benzylsulfamoyl)phenyl]-1,1-diethylurea is unique due to the presence of both the benzyl and diethylamino carbonyl groups, which enhance its biological activity and specificity. The combination of these functional groups allows for more versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-[4-(benzylsulfamoyl)phenyl]-1,1-diethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-3-21(4-2)18(22)20-16-10-12-17(13-11-16)25(23,24)19-14-15-8-6-5-7-9-15/h5-13,19H,3-4,14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDOBIMCERJDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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